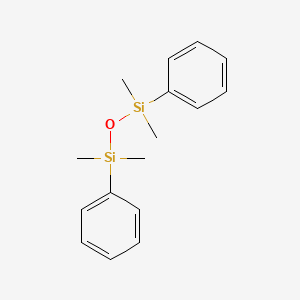
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosiloxane . It is also known by other names such as 1,3-Diphenyltetramethyldisiloxane, 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane, and Bis(phenyldimethylsilyl)oxide .
Synthesis Analysis
1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILOXANE can be synthesized from PHENYLDIMETHYLETHOXYSILANE .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is C16H22OSi2 . The IUPAC name is [dimethyl (phenyl)silyl]oxy-dimethyl-phenylsilane . The molecular weight is 286.51 g/mol .Chemical Reactions Analysis
In Plasma Chemical Vapor Deposition (PCVD) processes, the ring-opening reaction dominates over fragmentation of methylsilyl groups in the activation step .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a colorless or yellowish transparent liquid . The molecular weight is 286.51 g/mol .Aplicaciones Científicas De Investigación
Gas Chromatography Derivatization
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: is used as a derivatizing agent in gas chromatography (GC). It facilitates the silylation of organic compounds, which is a critical step in preparing samples for GC analysis . This process enhances the volatility and thermal stability of the compounds, allowing for better separation and detection.
Semiconductor Surface Patterning
The compound serves as an ink in Dip-Pen Nanolithography for patterning semiconductor surfaces . This application is significant in the microfabrication of electronic components, where precise patterns are essential for the functionality of semiconductors.
Glass Capillary Columns Deactivation
In analytical chemistry, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is utilized to deactivate glass capillary columns by persilylation . This deactivation prevents the adsorption of analytes onto the column walls, improving the accuracy of chromatographic analyses.
Formation of (Z)-Enolates
The lithium amide derivative of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is used for the selective formation of (Z)-enolates from ketones . This is particularly useful in synthetic organic chemistry for the preparation of various organic compounds with specific configurations.
Ink for Dip-Pen Nanolithography
As an ink for Dip-Pen Nanolithography , this compound allows for the direct deposition of nanostructures onto substrates . This technology is pivotal in nanoscale research and the development of nanodevices.
Deactivation of Retention Gap in GC-MS
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: is also employed to deactivate the retention gap during GC-MS (Gas Chromatography-Mass Spectrometry) analysis of trimethylsilyl derivatives . This ensures that the derivatives do not interact with the column packing material, leading to more accurate mass spectrometric readings.
Refractive Index and Density Measurements
The refractive index and density of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane are measured and used in various applications, including the calibration of instruments and as a standard in material science studies .
Safety And Hazards
Direcciones Futuras
While specific future directions are not available, organosilicon compounds like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane have broad applications in areas such as semiconductor surfaces patterning using Dip-Pen Nanolithography . They may also be used to deactivate the retention gap during GC-MS analysis of trimethylsilyl derivatives .
Propiedades
IUPAC Name |
[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPWWLJDNCSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022537 | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000202 [mmHg] | |
| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |
CAS RN |
56-33-7 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYLTETRAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the volumetric and refractive properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane when mixed with other organosilicon compounds?
A1: A study [] investigated the density and refractive index of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane blended with various organosilicon compounds (2,4,6,8-tetramethylcyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, and 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane) at different temperatures (308.15 K to 328.15 K). The research calculated and analyzed properties like excess molar volume, partial excess volume at infinite dilution, isobaric coefficient of thermal expansion, excess refraction indices, Lorentz–Lorenz molar refraction, and the deviation in molar refraction. The study utilized the Redlich–Kister equation to estimate binary interaction parameters and standard deviation. This detailed analysis provides valuable insights into the physical and chemical interactions occurring in these mixtures, essential for various applications.
Q2: Can 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane be used in the synthesis of reactive MQ silicon resin, and if so, what is its role?
A2: Yes, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can be used as part of the M unit in the synthesis of reactive MQ silicon resin []. The method involves hydrolyzing and condensing siloxane, alkoxy silane, and their homopolymers. Specifically, the M unit can include 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane alone or in combination with other compounds like hexamethyldisiloxane, divinyl tetramethyl disiloxane, tetramethyldisiloxane, and 1,3-diethyl-1,1,3,3-tetramethyldisiloxane. The process involves several steps, including leaching, washing, and distillation, to ultimately yield the reactive MQ silicon resin.
Q3: Are there any studies exploring the structural modifications of 1,3-Diphenyltetramethyldisiloxane?
A3: Yes, research has explored the incorporation of triphenylplumbyl groups into the structure of 1,3-Diphenyltetramethyldisiloxane [, ]. These modifications could potentially lead to altered physical and chemical properties, opening avenues for new applications and functionalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
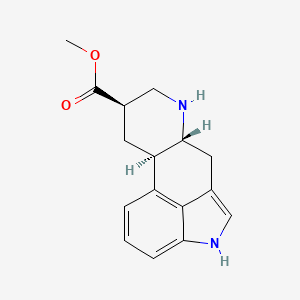
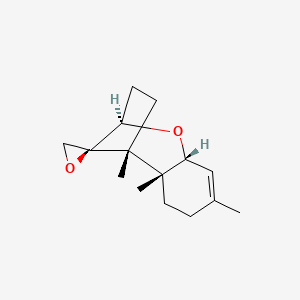
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
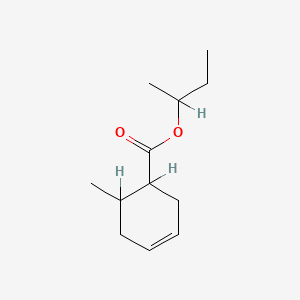
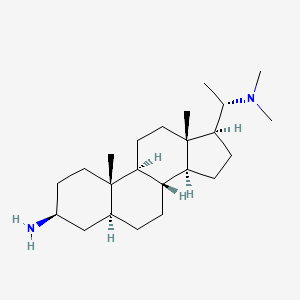

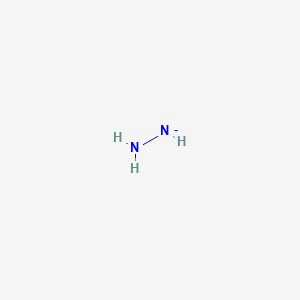

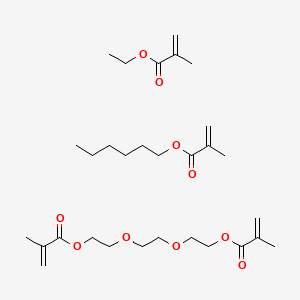
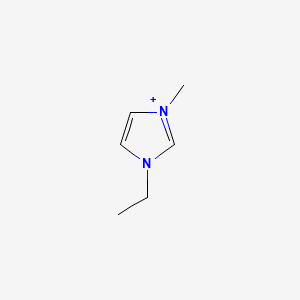

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
